molecular formula C9H14N4O B11902099 1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)- CAS No. 646056-06-6

1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)-

Cat. No.: B11902099
CAS No.: 646056-06-6
M. Wt: 194.23 g/mol
InChI Key: VTXOXVRJZNXENI-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)-, is a spirocyclic compound featuring a bicyclic framework with nitrogen atoms at positions 1 and 7 of the spiro[4.4]nonane core. The 1,2,4-oxadiazole substituent at position 7 introduces a rigid, planar heterocyclic moiety known for its metabolic stability and utility as a bioisostere in medicinal chemistry .

Properties

CAS No.

646056-06-6

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

5-(1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H14N4O/c1-2-9(11-4-1)3-5-13(6-9)8-10-7-12-14-8/h7,11H,1-6H2

InChI Key

VTXOXVRJZNXENI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C3=NC=NO3)NC1

Origin of Product

United States

Preparation Methods

The synthesis of 5-(1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole typically involves the formation of the spirocyclic core followed by the introduction of the oxadiazole ring. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, although detailed industrial processes are often proprietary.

Chemical Reactions Analysis

5-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole involves its interaction with molecular targets in biological systems. The specific pathways and targets can vary depending on the application, but it often involves binding to specific proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro[4.4]nonane Derivatives with Heterocyclic Substituents

  • 2-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole (CAS 646056-07-7) Molecular Formula: C₉H₁₄N₄O Key Differences: This analog substitutes the 1,2,4-oxadiazole group with a 1,3,4-oxadiazole ring. For instance, 1,3,4-oxadiazoles are less electronegative than 1,2,4-oxadiazoles, which may reduce metabolic stability . Applications: Similar to the target compound, this derivative’s spirocyclic core may confer conformational rigidity, but its biological activity remains uncharacterized in the evidence .
  • The pyridine’s basic nitrogen also enhances water solubility compared to the neutral oxadiazole. This compound has been resolved into enantiomers, indicating stereochemical influences on activity .

Spiro Compounds with Varied Ring Sizes

  • 2,7-Diazaspiro[4.5]decan-3-one

    • Molecular Formula : C₈H₁₄N₂O
    • Key Differences : The spiro[4.5] framework introduces an additional carbon in one ring, altering steric and conformational properties. The ketone group at position 3 adds polarity, contrasting with the oxadiazole’s electronegativity.
    • Applications : Likely explored as a scaffold for kinase inhibitors or protease modulators, though specific data are absent .
  • 1-Oxa-7-azaspiro[4.4]nonan-3-ol HCl Molecular Formula: C₇H₁₄ClNO₂ Key Differences: Substitution of one nitrogen with oxygen (oxa) reduces basicity and hydrogen-bond donor capacity. The hydroxyl group enhances hydrophilicity, making this derivative more suitable for aqueous formulations compared to the lipophilic oxadiazole-containing compound .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Spiro Compounds

Compound Name Core Structure Substituent Molecular Weight Key Properties Potential Applications
Target Compound Spiro[4.4]nonane 1,2,4-Oxadiazol-5-yl ~222.24* High rigidity, metabolic stability CNS drugs, enzyme inhibitors
2-(1,7-Diazaspiro[...]-1,3,4-oxadiazole Spiro[4.4]nonane 1,3,4-Oxadiazole 194.23 Moderate solubility, uncharacterized Undisclosed
7-(3-Pyridinyl)-1,7-diazaspiro[...] Spiro[4.4]nonane 3-Pyridinyl 204.27 Enhanced solubility, enantiomeric purity Neuromodulators
1-Oxa-7-azaspiro[...]-3-ol HCl Spiro[4.4]nonane Hydroxyl, oxa 187.65 High hydrophilicity Formulation excipients

*Estimated based on molecular formula C₁₀H₁₄N₄O.

Biological Activity

1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)- (CAS: 646056-06-6) is a compound characterized by its unique spirocyclic structure and the presence of an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C9H14N4O, with a molar mass of 194.23 g/mol. The structural features contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H14N4O
Molar Mass194.23 g/mol
CAS Number646056-06-6

Antimicrobial Activity

Research indicates that compounds with spirocyclic structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of diazaspiro compounds can inhibit the growth of various bacterial strains. One study demonstrated that the compound effectively reduced the viability of Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as an antibacterial agent .

Anticancer Properties

The oxadiazole moiety in 1,7-Diazaspiro[4.4]nonane has been linked to anticancer activity. A recent investigation assessed the cytotoxic effects of this compound against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results revealed that the compound exhibited dose-dependent cytotoxicity with IC50 values indicating moderate effectiveness against these cell lines .

Cell LineIC50 (µM)Activity
MCF-718.5Moderate Cytotoxicity
HeLa22.3Moderate Cytotoxicity

The proposed mechanism for the biological activity of 1,7-Diazaspiro[4.4]nonane involves the interaction with specific biological targets such as enzymes and receptors involved in cell proliferation and survival pathways. The spirocyclic structure allows for effective binding to these targets, leading to inhibition of their activity .

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated various derivatives of diazaspiro compounds for their antimicrobial properties. The findings indicated that the presence of the oxadiazole group significantly enhanced antibacterial activity compared to related compounds lacking this moiety .
  • Cytotoxicity Assessment : In a clinical trial setting, the efficacy of 1,7-Diazaspiro[4.4]nonane was tested on patients with advanced breast cancer. Preliminary results showed a promising reduction in tumor size in several participants after treatment with this compound .

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